2-Ethoxycarbonyl-4-phenylbutanoic acid
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Overview
Description
2-Ethoxycarbonyl-4-phenylbutanoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of butanoic acid, featuring an ethoxycarbonyl group and a phenyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycarbonyl-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycarbonyl-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2-ethoxycarbonyl-4-phenylbutanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Ethoxycarbonyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of drugs, particularly those targeting cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-ethoxycarbonyl-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of certain biomolecules, thereby exerting its effects.
Comparison with Similar Compounds
- 2-Hydroxy-4-phenylbutanoic acid
- 2-Oxo-4-phenylbutanoic acid
- 2-Amino-4-phenylbutanoic acid
Comparison: Compared to its similar compounds, 2-ethoxycarbonyl-4-phenylbutanoic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
38632-75-6 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-ethoxycarbonyl-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)11(12(14)15)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
QSISDJVWBRIWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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